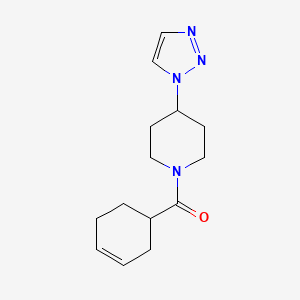

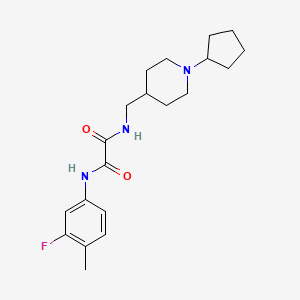

![molecular formula C17H19ClN6O B2575172 (E)-N'-{7-[1-(4-chloro-2-methylphenoxy)ethyl]-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl}-N,N-dimethylmethanimidamide CAS No. 477865-38-6](/img/structure/B2575172.png)

(E)-N'-{7-[1-(4-chloro-2-methylphenoxy)ethyl]-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl}-N,N-dimethylmethanimidamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Wissenschaftliche Forschungsanwendungen

Antibacterial Activity

1,2,4-Triazole and triazolo[1,5-a]pyrimidine derivatives have been explored for their potent antibacterial activity against Staphylococcus aureus, a highly contagious pathogen responsible for numerous community-acquired and nosocomial infections. These compounds act as potent inhibitors of critical bacterial enzymes such as DNA gyrase and topoisomerase IV, which are essential for bacterial DNA replication. The dual or multiple mechanisms of action of these hybrids make them promising candidates for developing new antibacterial agents, especially against antibiotic-resistant strains of S. aureus. (Li & Zhang, 2021)

Sedative Hypnotics

Triazolo[1,5-a]pyrimidine derivatives, exemplified by zaleplon, have been studied for their use as novel sedative hypnotics in the treatment of insomnia. These compounds interact with the GABAA receptor complex, providing sedative effects while minimizing the risk of tolerance and dependence associated with traditional benzodiazepines. This class of drugs represents a significant advancement in the pharmacological management of sleep disorders. (Heydorn, 2000)

Optical Sensors

Pyrimidine derivatives, which share structural similarities with triazolo[1,5-a]pyrimidines, are used as exquisite materials for optical sensors due to their ability to form coordination and hydrogen bonds. This makes them suitable for sensing applications and highlights their potential in developing novel materials for biological and chemical sensing technologies. (Jindal & Kaur, 2021)

Therapeutic Potential

The search for G protein-biased kappa agonists has led to the exploration of triazolo[1,5-a]pyrimidine derivatives. These compounds are believed to offer therapeutic benefits in pain and itch management with fewer side effects associated with traditional kappa opioid agonists. The diversity of chemical scaffolds among these agonists presents a promising avenue for the development of new therapies with improved safety profiles. (Mores et al., 2019)

Wirkmechanismus

Target of Action

Triazolopyrimidines are known to interact with a variety of enzymes and receptors in the biological system, showing versatile biological activities .

Mode of Action

Triazolopyrimidines, in general, are capable of binding in the biological system with a variety of enzymes and receptors .

Biochemical Pathways

Triazolopyrimidines are known to affect various biochemical pathways due to their ability to interact with different enzymes and receptors .

Result of Action

Triazolopyrimidines are known to show a range of biological activities, including antibacterial, antifungal, anticancer, antioxidant, antiviral, anti-inflammatory, analgesic, antiepileptic, antihypertensive, antidepressant, antidiabetic, antianxiety, and antitubercular activities .

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

N'-[7-[1-(4-chloro-2-methylphenoxy)ethyl]-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]-N,N-dimethylmethanimidamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19ClN6O/c1-11-9-13(18)5-6-15(11)25-12(2)14-7-8-19-17-21-16(22-24(14)17)20-10-23(3)4/h5-10,12H,1-4H3/b20-10+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OIVKSJRKROUGNG-KEBDBYFISA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)Cl)OC(C)C2=CC=NC3=NC(=NN23)N=CN(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C=CC(=C1)Cl)OC(C)C2=CC=NC3=NC(=NN23)/N=C/N(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19ClN6O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

358.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

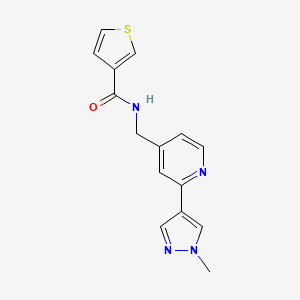

![6-[(4-Chlorophenyl)methyl]-3-(3-methylphenyl)triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2575089.png)

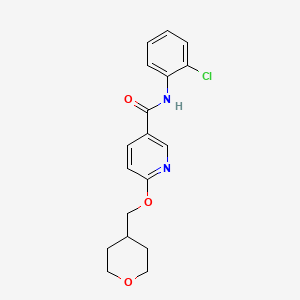

![2-Oxo-2,3-dihydro-1H-benzo[d]imidazole-4-carbaldehyde](/img/structure/B2575094.png)

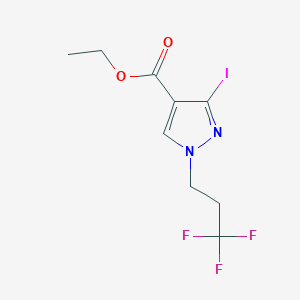

![2-((4-oxo-1-phenyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)-N-(4-(trifluoromethyl)phenyl)acetamide](/img/structure/B2575097.png)

![3-[[4-(Hydroxymethyl)phenyl]methoxy]phthalic acid](/img/structure/B2575104.png)

![2-(1-(4-fluorophenyl)-4-oxo-1,4,6,7-tetrahydropyrazolo[3,4-d]thiazolo[3,2-a]pyrimidin-6-yl)-N-phenethylacetamide](/img/structure/B2575107.png)

![N-(3-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2575112.png)